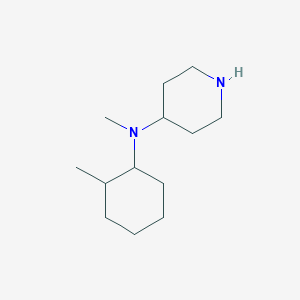

N-甲基-N-(2-甲基环己基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is a compound that falls within the broader class of piperidine derivatives, which are known for their wide range of pharmacological activities. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are often synthesized for their potential use in medicinal chemistry. Although the specific compound N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is not directly mentioned in the provided papers, the synthesis and characterization of related piperidine derivatives are discussed, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process that often involves the formation of intermediate compounds. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates includes the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . These methods could potentially be adapted for the synthesis of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be functionalized at various positions to yield a wide array of compounds with different properties. The structure of novel heterocyclic compounds, such as those mentioned in the papers, is typically confirmed using NMR spectroscopy and HRMS investigation . These techniques would also be applicable for the structural analysis of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine to ensure the correct synthesis and to identify any potential isomers or by-products.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including intramolecular aza-Michael additions, which are catalyzed by N-heterocyclic carbenes . These reactions can yield pyrrolidine and piperidine derivatives with good to excellent yields and can be further transformed into carboxylic acids, alcohols, and unprotected amines . The reactivity of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine would likely be influenced by the substituents on the piperidine ring and could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines was evaluated in vivo, and the phenylethyl derivatives showed potent antihistamine properties after oral administration . The physical properties such as solubility, melting point, and boiling point, as well as the chemical properties like acidity/basicity, reactivity, and stability, would need to be determined for N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine through experimental studies. These properties are crucial for understanding the compound's potential as a pharmaceutical agent and for developing suitable formulations for drug delivery.

科学研究应用

药物合成与设计

N-甲基-N-(2-甲基环己基)哌啶-4-胺: 是一种在药物化学中非常有价值的结构单元。它的哌啶核心是药物中常见的基团,因为它能够与生物靶标相互作用。该化合物可用于合成多种治疗剂,包括镇痛剂、抗精神病药物和抗炎药。 其结构的灵活性允许创建各种药效团,这些药效团可以针对特定的受体结合进行定制 .

神经药理学

在神经药理学研究中,该化合物的衍生物可能因其对中枢神经系统的潜在作用而被探索。 哌啶衍生物已知会影响神经递质系统,这可能使其成为治疗阿尔茨海默病、帕金森病和精神分裂症等神经系统疾病的候选药物 .

抗癌研究

哌啶环是许多抗癌剂中的一个特征。N-甲基-N-(2-甲基环己基)哌啶-4-胺的衍生物可以被合成并筛选其对各种癌细胞系的细胞毒性活性。 它们作为化疗剂的潜力可以通过体外和体内研究来评估,以确定它们的疗效和安全性 .

抗菌和抗病毒应用

哌啶衍生物已显示出作为抗菌和抗病毒剂的希望。 对该化合物衍生物的研究可能导致开发治疗细菌和病毒感染的新方法,解决日益严重的抗生素耐药性问题 .

农业化学

在农业化学领域,该化合物可用于开发新的杀虫剂或除草剂。 它的衍生物可能会影响害虫的神经系统,为作物保护提供一种新方法,而不会伤害有益昆虫或环境 .

材料科学

该化合物的衍生物可用于材料科学合成有机半导体,有机半导体对于有机发光二极管 (OLED) 和太阳能电池至关重要。 它们的电性能可以针对特定应用进行微调,这可能导致更高效、更可持续的电子设备 .

分析化学

在分析化学中,N-甲基-N-(2-甲基环己基)哌啶-4-胺的衍生物可以用作标准品或试剂。 它们可用于色谱法分离复杂混合物,或作为质谱法中的参考化合物 .

化学合成

该化合物在化学合成中也很重要,它可以在各种有机反应中用作中间体或催化剂。 它的衍生物可以促进复杂分子的合成,简化药物和其他化学品的生产 .

未来方向

Piperidine derivatives, such as N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been used in various therapeutic applications . Future research will likely continue to explore the synthesis and potential applications of these compounds .

属性

IUPAC Name |

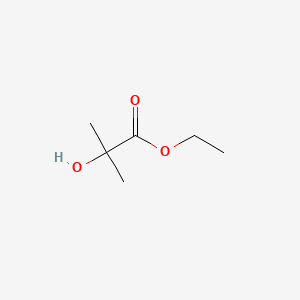

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11-5-3-4-6-13(11)15(2)12-7-9-14-10-8-12/h11-14H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAARWJTQYTEFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N(C)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)